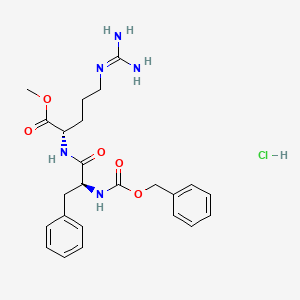

Z-Phe-arg-ome hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Phe-Arg-OMe HCl, also known as Z-Phe-Arg-AMC, is a peptidomimetic substrate . It is used for the assessment of lysosomal cathepsin enzymes . It has a molecular formula of C24H32ClN5O5 and a molecular weight of 506.

Synthesis Analysis

This compound is used in the synthesis of the tripeptide Z-Phe-Arg-SerNH2. This synthesis is accomplished by a recombinant cysteine protease, cathepsin L1 from liver fluke (Fasciola hepatica), using Z-Phe-Arg-OMe as acyl acceptor and SerNH2 as nucleophile .Molecular Structure Analysis

The molecular structure of this compound is based on the Phe-Phe motif, which is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .Aplicaciones Científicas De Investigación

Peptide Synthesis by Recombinant Proteases : Z-Phe-arg-ome hcl was used as an acyl acceptor in the synthesis of tripeptides by a recombinant cysteine protease, cathepsin L1, from liver fluke (Fasciola hepatica). This represents an application of a parasite protease in enzymatic peptide synthesis (Ruth, McMahon, & Ó’Fágáin, 2006).

In Peptide Synthesis involving Biocatalysis and Metal Catalysis : In a study focusing on the synthesis of a bitter-taste dipeptide, this compound was used as a precursor in a process involving biocatalysis and heterogeneous metal catalysis, demonstrating its utility in food industry applications (Ungaro et al., 2015).

Inactivation of Proteases : this compound and related compounds have been used in the study of enzyme inactivation, particularly in research focusing on cathepsin L from rat liver lysosomes (Kirschke & Shaw, 1981).

Peptide Synthesis in Organic Media : this compound has been used as a model compound in research exploring enzymatic peptide synthesis in various organic solvents, highlighting its relevance in the development of synthetic methods for peptide production (Clapés, Adlercreutz, & Mattiasson, 1990).

Photocatalytic Hydrogen Evolution : Although not directly using this compound, related research involves the development of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution, indicating potential applications in energy and environmental fields (Gao et al., 2019).

Propiedades

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H/t19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRMVHYAEGFZNC-FKLPMGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)